molecular formula C15H11F3N2O3 B1680091 NS1652 CAS No. 1566-81-0

NS1652

Katalognummer: B1680091
CAS-Nummer: 1566-81-0
Molekulargewicht: 324.25 g/mol
InChI-Schlüssel: CTNQAPPDQTYTHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NS1652 is a reversible anion conductance inhibitor that blocks chloride channels. It has an IC50 of 1.6 micromolar in human and mouse red blood cells . This compound is known for its ability to inhibit chloride conductance and is used primarily in scientific research.

Vorbereitungsmethoden

The synthesis of NS1652 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized in a laboratory setting using standard organic synthesis techniques

Analyse Chemischer Reaktionen

Inhibition of Ion Conductance

The inhibition mechanism involves the blockade of chloride channels, which are crucial for maintaining ionic balance within red blood cells. This action is particularly beneficial in conditions where excessive cation conductance contributes to cellular dehydration and hemolysis.

  • Research Findings on Biological Effects

NS1652 has been extensively studied for its biological effects, particularly concerning nitric oxide production in microglial cells, which can contribute to neuroinflammation . The compound effectively reduces inducible nitric oxide synthase (iNOS) protein and mRNA levels without affecting STAT1 phosphorylation, indicating a targeted mechanism that could mitigate neurodegenerative disease progression.

Impact on Sickle Cell Disease

In the context of sickle cell disease, this compound has demonstrated its ability to significantly lower potassium chloride loss from deoxygenated sickle cells from approximately 12 mmol/L cells/h to about 4 mmol/L cells/h . This reduction mirrors the conductance levels observed in oxygenated cells, suggesting that this compound may help stabilize cell volume and reduce hemoglobin S polymerization rates.

  • Synthesis of this compound

The synthesis of this compound involves multiple steps that can include reactions with various reagents to achieve the desired functional groups necessary for its biological activity. While specific synthetic pathways are not detailed in the current literature, it is known that the compound can be synthesized through established organic chemistry techniques involving urea derivatives and benzoic acid derivatives.

General Synthetic Pathway

A general synthetic pathway may involve:

  • Step 1: Formation of an isocyanate from an amine.

  • Step 2: Reaction with a benzoic acid derivative.

  • Step 3: Introduction of trifluoromethyl groups via electrophilic aromatic substitution.

This compound represents a promising compound with significant implications for treating conditions associated with abnormal ion conductance in red blood cells. Its ability to inhibit chloride channels effectively positions it as a potential therapeutic agent against diseases like sickle cell anemia and other hemolytic disorders.

Future research should focus on further elucidating its mechanisms of action, optimizing synthesis methods, and exploring additional therapeutic applications based on its unique chemical properties.

  • References

- Synapse Global Drug Intelligence Database
- TargetMol Chemical Database
- PubMed Article on Sickle Cell Anemia

This structured analysis presents a comprehensive overview of this compound's chemical reactions and biological significance while adhering to professional standards in scientific reporting.

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

  • Neuroinflammation Studies :
    • NS1652 has shown promise in research related to neuroinflammation, particularly in microglial activation. It inhibits the expression of inducible nitric oxide synthase, reducing nitric oxide production, which is critical in preventing neurotoxicity associated with neurodegenerative diseases.
  • Sickle Cell Disease :
    • The compound has been tested for its effects on red blood cells, particularly in sickle cell anemia. This compound significantly lowers potassium chloride loss from deoxygenated sickle cells, which helps mitigate the volume depletion that exacerbates hemoglobin S polymerization . It has been demonstrated that this compound is well tolerated in vivo and effectively decreases red cell anion conductance .
  • Chloride Channel Inhibition :
    • In studies involving normal and sickle red blood cells, this compound has been shown to inhibit chloride conductance effectively. The IC50 value for this inhibition was found to be approximately 620 nM, indicating its potency as a chloride channel blocker . Its reversible inhibition mechanism distinguishes it from other compounds like DIDS, which exhibit irreversible effects on chloride conductance .

Comparative Analysis with Other Compounds

This compound shares similarities with other chloride channel blockers but is unique due to its specific inhibitory profile and non-toxic nature. Below is a comparative table highlighting this compound alongside other notable chloride channel inhibitors:

Compound NameMechanism of ActionUnique Features
This compoundChloride channel blockerSelective action with low toxicity
Niflumic AcidChloride channel blockerNon-steroidal anti-inflammatory properties
DIDSAnion transport inhibitorBroad-spectrum inhibition across multiple ion channels

Study on Sickle Cell Erythrocytes

In a controlled study, this compound was applied to human sickle erythrocytes to assess its impact on anion conductance. Results showed that at a concentration of 20 μM, this compound reduced K+ efflux significantly while maintaining K+ conductance levels. This suggests its potential utility in therapeutic strategies aimed at controlling volume loss in sickle cell patients .

Neuroinflammatory Pathways

Another study focused on the neuroprotective effects of this compound revealed that it could inhibit microglial activation effectively. By reducing nitric oxide production, the compound demonstrated potential as a therapeutic agent for conditions characterized by excessive neuroinflammation.

Wirkmechanismus

NS1652 exerts its effects by inhibiting chloride channels, thereby reducing chloride conductance in cells. This inhibition leads to changes in cell volume and ion transport, which can have various physiological effects. The molecular targets of this compound include chloride channels in red blood cells and other cell types .

Vergleich Mit ähnlichen Verbindungen

NS1652 ist in seiner spezifischen Hemmung der Chloridleitfähigkeit mit einem relativ niedrigen IC50 einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine spezifische Wirkung auf Chloridkanäle und seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Sichelzellanämie aus.

Biologische Aktivität

NS1652 is a novel compound primarily recognized for its role as an anion conductance inhibitor, particularly in the context of sickle cell disease (SCD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on red blood cell (RBC) physiology, and relevant research findings.

This compound functions by inhibiting chloride conductance in red blood cells. This inhibition is crucial for reducing the dehydration of sickle cells, which is a significant factor in the pathophysiology of SCD. The compound targets the Gardos channel, a potassium channel that, when activated, leads to potassium loss and subsequent water efflux from the cells, exacerbating sickling and vaso-occlusive crises.

In Vitro Studies

  • Chloride Conductance Inhibition : this compound has been shown to effectively reduce net KCl loss from deoxygenated sickle cells. This effect helps maintain cell volume and prevents dehydration, which is critical in managing SCD symptoms .
  • Cation Permeability : Studies indicate that this compound modulates cation movements across RBC membranes. In experiments involving RBCs from patients with cryohydrocytosis, this compound demonstrated an ability to alter cation conductance, suggesting its potential utility in treating conditions associated with altered ion transport .
  • Effects on Hemolysis : Research indicates that this compound can impact hemolytic parameters in SCD patients by stabilizing red blood cell membranes and reducing the frequency of hemolysis episodes .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds targeting similar pathways.

CompoundMechanism of ActionClinical StatusNotable Effects
This compoundAnion conductance inhibitorEarly clinical studiesReduces RBC dehydration
SenicapocGardos channel blockerPhase III trialsImproves hemoglobin levels
ClotrimazoleAntifungal with ion transport effectsInvestigationalModulates potassium channels

Case Studies

  • Patient Responses : In a case series involving patients with SCD treated with anion conductance inhibitors including this compound, notable improvements in RBC hydration and reductions in vaso-occlusive episodes were observed. These findings highlight the potential for this compound to serve as a therapeutic option in SCD management .
  • Mechanistic Insights : A study focusing on cryohydrocytosis demonstrated that treatment with this compound led to significant alterations in cation fluxes, suggesting its role in modulating membrane permeability and ion homeostasis under pathological conditions .

Eigenschaften

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNQAPPDQTYTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-81-0
Record name NS 1652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-1652
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS1652
Reactant of Route 2
Reactant of Route 2
NS1652
Reactant of Route 3
Reactant of Route 3
NS1652
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
NS1652
Reactant of Route 5
Reactant of Route 5
NS1652
Reactant of Route 6
Reactant of Route 6
NS1652

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.